molecular formula C15H20N2 B13107998 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole CAS No. 803651-86-7

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole

Cat. No.: B13107998
CAS No.: 803651-86-7
M. Wt: 228.33 g/mol
InChI Key: WKVWIHAHQKRBAW-UHFFFAOYSA-N
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Description

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole is a synthetic organic compound belonging to the aminoalkylindole class, a group of substances known for their significance in pharmacological and neuroscience research . The compound features a core indole structure, a prevalent heterocyclic framework in medicinal chemistry, substituted with a methyl group and a 1-methylpiperidin-2-yl moiety . This specific structure is closely related to a class of compounds that act as cannabimimetic agents, with high-affinity ligands for cannabinoid receptors being developed from this scaffold for research purposes . Compounds within this structural family, such as WIN 55,212-2, are well-established in scientific literature as potent agonists for the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs) abundant in the central nervous and immune systems, respectively . The primary research value of this compound lies in its potential application as a chemical tool for studying the endocannabinoid system. Its mechanism of action is believed to involve binding to the cannabinoid type 1 (CB1) receptor, thereby modulating signal transduction pathways such as the inhibition of adenylyl cyclase and the regulation of calcium and potassium channels . Researchers utilize such compounds to investigate a wide range of physiological processes, including synaptic transmission, pain perception, and feeding behavior . This product is intended for use in analytical reference standards, in vitro binding assays, and other non-clinical research methodologies to further explore cannabinoid receptor pharmacology and function. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

CAS No.

803651-86-7

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-11-12-7-3-4-8-13(12)16-15(11)14-9-5-6-10-17(14)2/h3-4,7-8,14,16H,5-6,9-10H2,1-2H3

InChI Key

WKVWIHAHQKRBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3CCCCN3C

Origin of Product

United States

Preparation Methods

Preparation of the Indole Core

The indole core is typically synthesized by well-established methods such as:

  • Leimgruber–Batcho indole synthesis : This method involves the condensation of o-nitrotoluenes with dimethylformamide dimethyl acetal followed by reduction and cyclization, providing substituted indoles with high regioselectivity and yields. For example, intermediates like 2-(2,2-dimethoxyethyl)benzenamine are used to generate the indole skeleton efficiently.

  • Fischer indole synthesis : Reacting phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles. This classical method is versatile and often adapted for various substituted indoles.

  • Hemetsberger–Knittel synthesis : Employs azido esters and aldehydes to generate indole-2-carboxylates under thermolytic conditions, useful for regioselective functionalization at the 2-position of the indole ring.

Functionalization of the Piperidine Moiety

The piperidine ring, especially 1-methylpiperidine derivatives, is typically prepared or modified through:

  • Transfer hydrogenation of piperidine-4-carboxylic acid : Using formaldehyde, palladium on charcoal catalyst, and acid under heated conditions (90–95°C), piperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carboxylic acid.

  • Formation of hydrochloride salts : The 1-methylpiperidine-4-carboxylic acid is converted to its hydrochloride salt using hydrochloric acid to improve stability and facilitate further reactions.

  • Amide formation via reaction with thionyl chloride and amines : The acid or its salt is reacted with thionyl chloride and diethylamine to form corresponding carboxamides, which serve as intermediates for further coupling.

  • Grignard reagent coupling : The use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) enables coupling with halogenated pyridine derivatives at ambient temperature, avoiding cryogenic conditions.

Coupling of Piperidine and Indole Units

  • The piperidine substituent is introduced at the 2-position of the indole ring through nucleophilic substitution or amide bond formation.

  • Mannich-type reactions : The indole may undergo Mannich reactions with formaldehyde and 3-methylpiperidine to attach the piperidine ring via a methylene bridge.

  • Friedel–Crafts acylation and reduction : For related indole derivatives, Friedel–Crafts acylation at C3 followed by reduction can introduce alkyl substituents, which can be further functionalized with piperidine moieties.

  • Amide coupling : Using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases such as diisopropylethylamine in anhydrous DMF at room temperature allows efficient formation of indole-2-carboxamides with piperidine amines.

Industrial and Process Optimization Considerations

  • Crystallization techniques : Direct crystallization from isopropanol or ethanol-water mixtures has been developed to yield high-purity indole-piperidine compounds with low impurity levels and good yields (~78%).

  • Use of ambient temperature reactions : The preference for Grignard reagents that operate at ambient temperature avoids the need for cryogenic equipment, improving scalability and safety.

  • Environmental and safety aspects : Process development emphasizes minimizing hazardous reagents and optimizing reaction conditions for greener chemistry, such as avoiding excess acid or toxic solvents.

Summary Data Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes Reference
Indole core synthesis Leimgruber–Batcho synthesis o-Nitrotoluene derivatives, DMF dimethyl acetal Efficient indole formation, high regioselectivity
Piperidine methylation Transfer hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C, acid, heat (90–95°C) 1-Methylpiperidine-4-carboxylic acid formation
Salt formation Acid-base reaction Hydrochloric acid Hydrochloride salt of methylpiperidine acid
Amide formation Thionyl chloride reaction Thionyl chloride, diethylamine N,N-Diethyl-1-methylpiperidine-4-carboxamide
Coupling with indole Amide coupling BOP, DIPEA, anhydrous DMF, room temp Indole-2-carboxamide derivatives
Final crystallization Crystallization Isopropanol or ethanol-water High purity, ~78% yield

Detailed Research Findings

  • The transfer hydrogenation method for methylating piperidine acids avoids gaseous hydrogen, using formaldehyde as the hydrogen donor, which simplifies handling and enhances safety.

  • The Grignard coupling with Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) at ambient temperature provides a robust and scalable method for forming key intermediates without cryogenic cooling.

  • The Leimgruber–Batcho synthesis route to the indole core is favored for its environmental friendliness and operational simplicity, producing the indole intermediate with minimal impurities.

  • Coupling reactions using BOP and DIPEA in DMF allow mild conditions and high yields for forming amide bonds between indole carboxylic acids and piperidine amines, critical for the final compound assembly.

  • Crystallization directly from reaction mixtures reduces purification steps, increasing overall process efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Neuropharmacology

Research indicates that derivatives of indole compounds, including 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole, can act as modulators of serotonin receptors. This modulation can be beneficial in treating conditions such as depression and anxiety. For instance, studies have shown that compounds with similar structures exhibit selective activity towards serotonin receptors, which may lead to the development of new antidepressants or anxiolytics .

Biological Research

3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indole serves as a valuable tool in biological research, particularly in studies focused on cancer biology and the mechanisms of mutagenesis.

Cancer Research

The compound's interactions with cellular pathways can provide insights into cancer development. Heterocyclic amines, which include indole derivatives, have been studied for their mutagenic properties. They are believed to form DNA adducts that can initiate carcinogenesis. Understanding how 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole interacts with DNA could reveal mechanisms by which dietary compounds influence cancer risk .

Case Studies and Research Findings

Several studies have documented the effects of indole derivatives on biological systems:

  • Indole Derivatives as Antiviral Agents : Research has shown that certain indole-based compounds exhibit antiviral activity against neurotropic viruses. For example, modifications to indole structures have led to improved potency against viruses like Western equine encephalitis virus .
  • Mutagenicity Studies : Investigations into the mutagenic properties of heterocyclic amines highlight the significance of structural modifications in altering their biological activity. Studies suggest that specific configurations can enhance or reduce their ability to form DNA adducts .

Comparative Analysis of Indole Derivatives

The following table summarizes key findings related to the biological activities of various indole derivatives, including 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole:

Compound NameBiological ActivityIC50 (μM)Comments
3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indolePotential serotonin modulatorTBDFurther studies needed
Indole-2-carboxamideAntiviral against WEEV6.5 ± 1.5Effective in animal models
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)Known carcinogenTBDForms DNA adducts

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is distinguished from analogues by the C2-position substituent and the nature of the nitrogen-containing heterocycle . Key comparisons include:

Compound Name Substituent at C2 Substituent at C3 Heterocycle Type Molecular Weight Key Reference
3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indole 1-Methylpiperidin-2-yl Methyl Piperidine 228.34
3-Methyl-2-phenyl-1H-indole Phenyl Methyl None 197.24
3-Methyl-2-(trifluoromethyl)-1H-indole Trifluoromethyl Methyl None 199.17
3-(1-Methylpyrrolidin-2-yl)-1H-indole 1-Methylpyrrolidin-2-yl None Pyrrolidine 200.28
3-Methyl-2-(3-nitrophenyl)-1H-indole 3-Nitrophenyl Methyl None 252.27

Key Observations :

  • Piperidine vs. Pyrrolidine : The piperidine ring (6-membered) in the target compound offers greater conformational flexibility and basicity compared to the pyrrolidine (5-membered) analogue, which may enhance solubility and receptor binding .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in 3-methyl-2-phenyl-1H-indole introduces planar rigidity, whereas the piperidine substituent adds three-dimensional bulk, which may influence steric interactions in biological targets .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound Name Melting Point (°C) Boiling Point (°C) LogP pKa (Basic Group) Reference
3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indole N/A N/A ~2.5* ~10.6†
3-Methyl-2-(trifluoromethyl)-1H-indole 73–74 266 3.49 14.92
3-(1-Methylpyrrolidin-2-yl)-1H-indole N/A 350.5 2.87 10.6
3-Methyl-2-(3-nitrophenyl)-1H-indole N/A N/A 4.57 N/A

*Estimated based on similar piperidine-containing compounds.
†Basicity inferred from structurally related 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, which has pKa = 10.6 .

Key Trends :

  • Basicity : Piperidine and pyrrolidine substituents impart strong basicity (pKa ~10.6), enhancing solubility in acidic environments .

Biological Activity

3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its effects, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an indole core substituted with a methyl group and a 1-methylpiperidine moiety. This structure is critical for its biological interactions, influencing its pharmacokinetic properties and receptor binding affinities.

Antiviral Activity

Research indicates that indole derivatives, similar to 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole, exhibit antiviral properties. A study on indole-2-carboxamide derivatives demonstrated their efficacy against neurotropic alphaviruses like Western equine encephalitis virus (WEEV), with improvements in potency observed through structural modifications . The mechanisms involved include inhibition of viral replication and enhanced permeability across the blood-brain barrier, which are crucial for treating central nervous system infections.

Anticancer Potential

The compound's structural analogs have shown promising anticancer activities. For instance, compounds containing indole scaffolds have been tested for their cytotoxic effects against various cancer cell lines. A related study highlighted that certain indole derivatives could inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, showcasing IC50 values ranging from 2.43 to 14.65 µM . These findings suggest that 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole may also possess similar anticancer properties.

Neuropharmacological Effects

Indole derivatives are recognized for their interactions with neurotransmitter systems. Compounds that target histamine H3 receptors and cholinesterase enzymes have shown promise in improving cholinergic neurotransmission, which is vital in neurodegenerative diseases like Alzheimer's . The dual action of inhibiting H3 receptors while enhancing acetylcholine levels positions such compounds as potential therapeutic agents.

The biological activities of 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, including serotonin and histamine receptors, influencing neurotransmission.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and viral replication.
  • Cell Cycle Modulation : Indole derivatives have been shown to affect cell cycle dynamics, promoting apoptosis in cancer cells.

Case Studies

StudyFindingsIC50 Values
Indole derivatives inhibit WEEV replicationNot specified
Cytotoxicity against MDA-MB-231 and HepG2 cells2.43 - 14.65 µM
Dual action on H3 receptors and cholinesteraseH3 R EC50 = 0.73 nM

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